3-Methyl-2-naphthoic acid methyl ester
Overview
Description
3-Methyl-2-naphthoic acid methyl ester is an organic compound with the molecular formula C13H12O2 It is a derivative of naphthoic acid, where the carboxylic acid group is esterified with methanol, and a methyl group is attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-naphthoic acid methyl ester typically involves the esterification of 3-Methyl-2-naphthoic acid with methanol. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid as a catalyst. The reaction is generally carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and can handle larger quantities of reactants. The use of a continuous flow reactor also improves the efficiency and yield of the esterification process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-naphthoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
-
Oxidation
Reagents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Conditions: Aqueous or acidic medium, elevated temperatures
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Reduction
Reagents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Conditions: Anhydrous conditions, typically at room temperature
-
Substitution
Reagents: Halogens (e.g., Bromine), Nitrating agents (e.g., Nitric acid)
Conditions: Varies depending on the specific substitution reaction
Major Products Formed
Oxidation: 3-Methyl-2-naphthoic acid
Reduction: 3-Methyl-2-naphthol
Substitution: Various substituted naphthoic acid esters
Scientific Research Applications
3-Methyl-2-naphthoic acid methyl ester has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the preparation of polymers and other materials with specific properties.
Pharmaceuticals: It serves as a precursor for the synthesis of potential drug candidates.
Biological Studies: It is used in studies related to enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 3-Methyl-2-naphthoic acid methyl ester depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, it may interact with enzymes and other proteins, influencing various biochemical pathways. The ester group can be hydrolyzed to release the corresponding acid, which can then participate in further reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1-naphthoic acid methyl ester
- 3-Methoxy-2-naphthoic acid methyl ester
- 2-Naphthoic acid methyl ester
Uniqueness
3-Methyl-2-naphthoic acid methyl ester is unique due to the specific position of the methyl group on the naphthalene ring. This positional isomerism can lead to different chemical and physical properties compared to its analogs. For example, the reactivity towards electrophilic substitution may vary depending on the position of the methyl group.
Properties
IUPAC Name |
methyl 3-methylnaphthalene-2-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-9-7-10-5-3-4-6-11(10)8-12(9)13(14)15-2/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPARTRGQTCMYGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2C=C1C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601275636 | |
Record name | Methyl 3-methyl-2-naphthalenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601275636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50915-65-6 | |
Record name | Methyl 3-methyl-2-naphthalenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50915-65-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-methyl-2-naphthalenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601275636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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